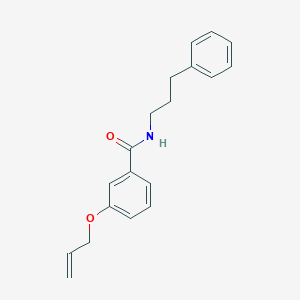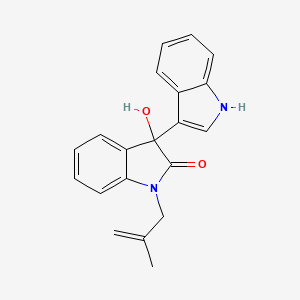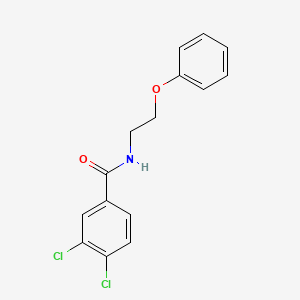![molecular formula C16H13BrFNO3 B4408938 4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408938.png)
4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, including prostaglandins, cytokines, and chemokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been found to exhibit neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate in lab experiments is its potent anti-inflammatory and anticancer properties. It can be used to study the mechanisms involved in inflammation and cancer and to develop new therapeutic agents for the treatment of these diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the study of 4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate. One of the areas of research is the development of new therapeutic agents for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of research is the study of the mechanisms involved in the anti-inflammatory and neuroprotective effects of this compound. Additionally, the potential side effects and toxicity of this compound need to be further evaluated to ensure its safe use in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It exhibits potent anti-inflammatory, analgesic, and anticancer properties and has been studied for its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms involved in the biochemical and physiological effects of this compound and to develop new therapeutic agents for the treatment of various diseases.
Scientific Research Applications
4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
[4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3/c1-2-15(20)22-12-6-3-10(4-7-12)16(21)19-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFNGBJQZHWRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
![N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4408862.png)
![2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408865.png)
![3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)
![4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)


![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408922.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)
![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)

![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)